Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate
Overview
Description
Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
The optimization of synthesis techniques for related ethyl amino benzoates using various reducing agents and catalysts has been explored to achieve high yields and applicability for industrial production. Such methodologies emphasize the stable, simple, and efficient synthesis routes suitable for scaling up in the chemical industry (Fang Qiao-yun, 2012).
The role of substituted dihydro ethyl benzoates and quinolines as hydrogen donors in tin-free radical chemistry, showcasing their potential in facilitating novel synthetic pathways, has been documented. This underscores their utility in organic synthesis, particularly in liquid ammonia and DMSO environments (J. Bardagi, Santiago E. Vaillard, R. Rossi, 2006).
Applications in Material Science and Organic Electronics
The development of novel heterocyclic compounds from ethyl 4,4-difluoro-4-phenoxyacetoacetate, including the synthesis of various nitrogen heterocycles with potential for bioactivity, illustrates the compound's versatility as a precursor for biologically active heterocycles. This research opens avenues for designing new materials with specific biological functions (S. Y. Solodukhin et al., 2004).
The exploration of photovoltaic properties of pyrano[3,2-c]quinoline derivatives for organic-inorganic photodiode fabrication points towards the application of such compounds in renewable energy technologies. The ability of these materials to exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions highlights their potential in improving the efficiency and performance of photodiodes and similar devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a broad range of biochemical pathways.
Result of Action
Indole derivatives, which share some structural similarities with this compound, have been found to exhibit a broad range of biological activities . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 3-amino-4-(3,4-dihydro-2H-quinolin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-22-18(21)14-9-10-17(15(19)12-14)20-11-5-7-13-6-3-4-8-16(13)20/h3-4,6,8-10,12H,2,5,7,11,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUVCSVJCWVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210778 | |
Record name | Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-81-7 | |
Record name | Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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